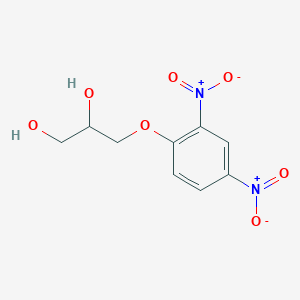
3-(2,4-Dinitrophenoxy)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dinitrophenoxy)-1,2-propanediol is an organic compound characterized by the presence of a dinitrophenoxy group attached to a propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenoxy)-1,2-propanediol typically involves the reaction of 2,4-dinitrophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,4-dinitrophenol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-(2,4-Dinitrophenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine are typical reagents for substitution reactions.
Major Products
Oxidation: Formation of 3-(2,4-dinitrophenoxy)-1,2-propanedial or 3-(2,4-dinitrophenoxy)-1,2-propanedioic acid.
Reduction: Formation of 3-(2,4-diaminophenoxy)-1,2-propanediol.
Substitution: Formation of esters or ethers depending on the substituent used.
科学的研究の応用
3-(2,4-Dinitrophenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of plasticizers, explosives, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2,4-Dinitrophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity through covalent modification or non-covalent interactions .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar structure but with an ethanol backbone instead of propanediol.
2,4-Dinitrophenetole: Contains an ether linkage instead of the hydroxyl groups present in 3-(2,4-Dinitrophenoxy)-1,2-propanediol.
Dinitroanisole: Another dinitrophenyl ether with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its propanediol backbone provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
40742-19-6 |
|---|---|
分子式 |
C9H10N2O7 |
分子量 |
258.18 g/mol |
IUPAC名 |
3-(2,4-dinitrophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H10N2O7/c12-4-7(13)5-18-9-2-1-6(10(14)15)3-8(9)11(16)17/h1-3,7,12-13H,4-5H2 |
InChIキー |
FXCCOPLXPREAQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


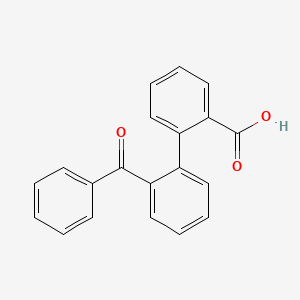


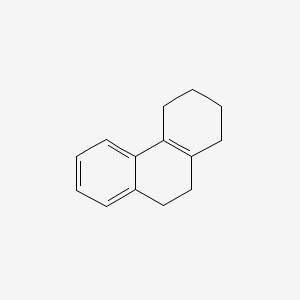
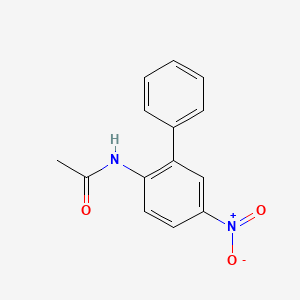

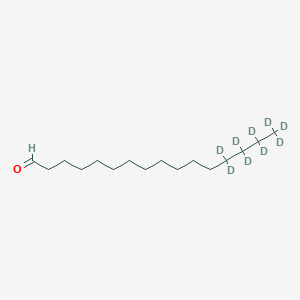
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)

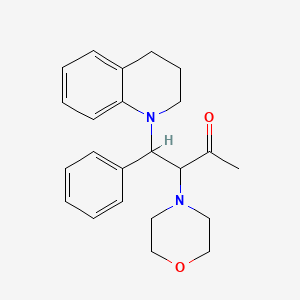
![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
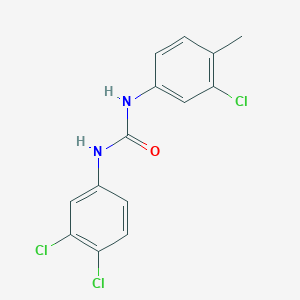
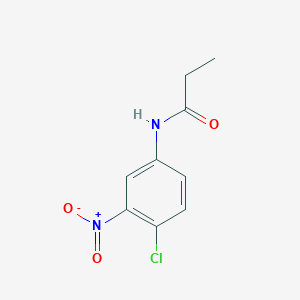
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)
